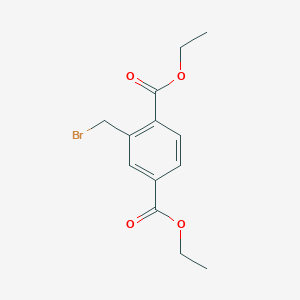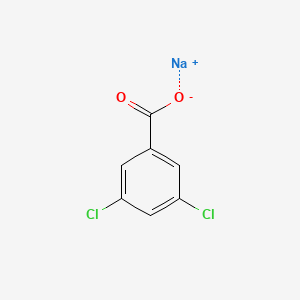
Sodium 3,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,5-dichlorobenzoate is a chemical compound with the molecular formula C₇H₃Cl₂NaO₂. It is the sodium salt of 3,5-dichlorobenzoic acid, characterized by the presence of two chlorine atoms attached to the benzene ring at positions 3 and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorobenzoate can be synthesized through the hydrolysis of 3,5-dichlorobenzonitrile in the presence of sodium hydroxide. The reaction involves the conversion of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrolysis of 3,5-dichlorobenzonitrile followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the chlorine atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction Products: Reduction can lead to the formation of 3,5-dichlorobenzyl alcohol or other reduced derivatives.
Applications De Recherche Scientifique
Sodium 3,5-dichlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of sodium 3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,5-Dichlorobenzoic Acid: The parent compound of sodium 3,5-dichlorobenzoate, used in similar applications.
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with different substitution patterns and properties.
4-Chlorobenzoic Acid: A mono-chlorinated derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Propriétés
Numéro CAS |
154862-40-5 |
|---|---|
Formule moléculaire |
C7H3Cl2NaO2 |
Poids moléculaire |
212.99 g/mol |
Nom IUPAC |
sodium;3,5-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
ZWRKXVDNMWYZRT-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
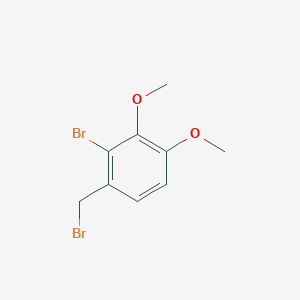

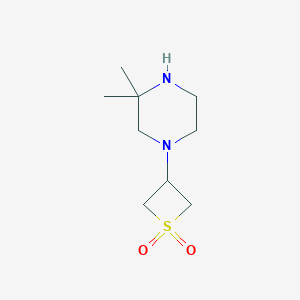
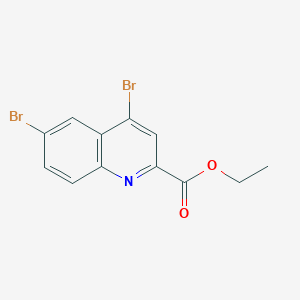
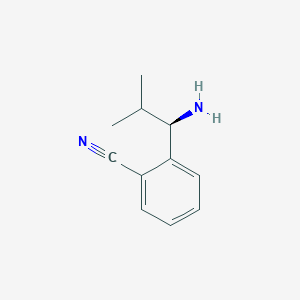
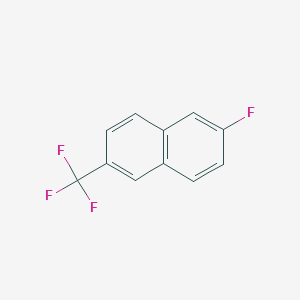
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)
